1-(tert-Butoxy)-3,5-dichlorobenzene
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Overview
Description
1-(tert-Butoxy)-3,5-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3,5-dichlorobenzene typically involves the alkylation of 3,5-dichlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms, while oxidation may result in the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(tert-Butoxy)-3,5-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It may be investigated for its potential biological activity and used in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-3,5-dichlorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol and a phenolic intermediate, which can further participate in various biochemical reactions. The chlorine atoms on the benzene ring may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(tert-Butoxy)-4-chlorobenzene: Similar structure but with only one chlorine atom.
tert-Butyl 4-Chlorophenyl Ether: Another compound with a tert-butoxy group and a single chlorine atom.
Uniqueness: The combination of the tert-butoxy group and the dichlorobenzene structure provides distinct properties that are not observed in similar compounds with only one chlorine atom or different substituents .
Properties
Molecular Formula |
C10H12Cl2O |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1,3-dichloro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
InChI Key |
UPZHSZZEPVMYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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